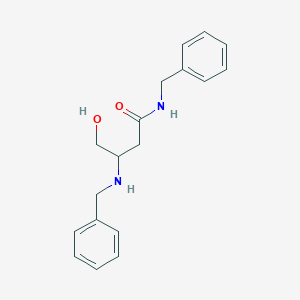

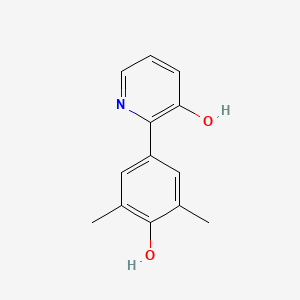

N-benzyl-3-(benzylamino)-4-hydroxybutanamide

Overview

Description

N-benzyl-3-(benzylamino)-4-hydroxybutanamide, also known as BBA, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. BBA belongs to the class of compounds known as hydroxamic acids, which have been shown to exhibit a wide range of biological activities.

Scientific Research Applications

Antimicrobial Properties

N-benzyl-3-(benzylamino)-4-hydroxybutanamide, as part of the 3-amino-4-hydroxybutanamides class, has been utilized for the synthesis of heterocyclic compounds, including oxazolidine structures, which are known for their antimicrobial properties. These compounds can act as prodrugs, undergoing lactonization in the organism, leading to biological effects. Studies have synthesized various derivatives of this compound, demonstrating their potential in antimicrobial applications (Tlekhusezh, Tyukhteneva, Badovskaya, & Aleksandrova, 1999).

GABA Uptake Inhibitors

Research has explored the synthesis of novel substituted 4-hydroxybutanamides, including N-benzyl-3-(benzylamino)-4-hydroxybutanamide, to study their impact on murine GABA transport proteins. These compounds have shown potential as GABA uptake inhibitors, which could be relevant for neurological disorders such as epilepsy, neuropathic pain, and depression. Specific derivatives have demonstrated slight subtype selectivity and potency in GABA transporter inhibition (Kulig et al., 2011).

Anticonvulsant and Antinociceptive Activities

Another significant application is in the development of tricyclic derivatives as inhibitors of GABA transporters. These compounds have shown promising results in treating neurological disorders due to their inhibitory potency toward GABA transporters. Research has identified specific derivatives with anticonvulsant, antinociceptive, and antidepressant activities, offering potential therapeutic benefits for conditions like epilepsy and neuropathic pain (Zaręba et al., 2021).

Antioxidant and Anti-aggregation Properties

Recent studies have synthesized derivatives of N-benzyl-3-(benzylamino)-4-hydroxybutanamide, focusing on their antioxidant and Aβ anti-aggregation capacities. These properties are vital in addressing oxidative stress-related pathologies, such as Alzheimer's disease. Compounds derived from this chemical have shown potent antioxidant effects and significant inhibition of Aβ1-40 self-aggregation (Benchekroun et al., 2019).

Antiarrhythmic Effects

The derivative TZ-50-2, a linear derivative of γ-aminobutyric acid which includes the N-benzyl-3-(benzylamino)-4-hydroxybutanamide structure, has demonstrated antiarrhythmic effects in neurogenic atrial fibrillation. This compound shows promise in cardiac applications, particularly in addressing arrhythmias induced by vagal innervation disturbances (Cherednik, Sheikh-Zade, Galenko-Yaróshevskii, & Uvarov, 2000).

properties

IUPAC Name |

N-benzyl-3-(benzylamino)-4-hydroxybutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c21-14-17(19-12-15-7-3-1-4-8-15)11-18(22)20-13-16-9-5-2-6-10-16/h1-10,17,19,21H,11-14H2,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXVMQZRTMSIEGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(CC(=O)NCC2=CC=CC=C2)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-3-(benzylamino)-4-hydroxybutanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(5-methyl-1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]amino}butanoic acid](/img/structure/B3820500.png)

![4-{[3-(dimethylamino)propoxy]carbonyl}-1,3-diphenyl-1H-pyrazole-5-carboxylic acid](/img/structure/B3820516.png)

![2-{[benzyl(methyl)amino]methyl}-1-methyl-4(1H)-quinazolinone](/img/structure/B3820521.png)

![2,3,5-trimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole hydrochloride](/img/structure/B3820530.png)

![1,2,4-trimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride](/img/structure/B3820540.png)

![potassium 2-[(3-methyl-2-oxido-4-isoxazolyl)diazenyl]-5-nitrobenzenesulfonate](/img/structure/B3820547.png)

![1-(3,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine 2-butenedioate](/img/structure/B3820558.png)

![N-[(1-mesityl-1H-pyrrol-2-yl)methyl]cyclohexanamine 2-butenedioate](/img/structure/B3820588.png)

![({bis[(diisobutylamino)methyl]phosphorothioyl}methyl)diisobutylamine](/img/structure/B3820593.png)